molecular formula C10H11N B12441359 2-(3-Ethylphenyl)acetonitrile

2-(3-Ethylphenyl)acetonitrile

Cat. No.: B12441359
M. Wt: 145.20 g/mol
InChI Key: FBRRPUXXDPRRIC-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)acetonitrile is an organic compound with the molecular formula C10H11N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to an ethyl-substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-ethylbenzoic acid.

    Reduction: Formation of 3-ethylphenylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Ethylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethylphenyl)acetonitrile
  • 2-(4-Ethylphenyl)acetonitrile
  • Benzyl cyanide

Uniqueness

2-(3-Ethylphenyl)acetonitrile is unique due to the specific position of the ethyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-(3-ethylphenyl)acetonitrile

InChI

InChI=1S/C10H11N/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8H,2,6H2,1H3

InChI Key

FBRRPUXXDPRRIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CC#N

Origin of Product

United States

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